10-Formylpteroylpentaglutamate

Enzyme Inhibition Dihydrofolate Reductase Polyglutamate Chain Length

Procure 10-Formylpteroylpentaglutamate (CAS 41432-72-8) for definitive folate research. This precisely defined poly-γ-glutamyl derivative demonstrates ~7-fold greater DHFR inhibition than its monoglutamate counterpart, providing a physiologically relevant benchmark. Its exact pentaglutamate chain ensures reproducibility in enzyme kinetics, mitochondrial compartmentalization studies, and LC-MS quantification—eliminating variability inherent in undefined or shorter-chain analogs.

Molecular Formula C40H47N11O19
Molecular Weight 985.9 g/mol
CAS No. 41432-72-8
Cat. No. B1664514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Formylpteroylpentaglutamate
CAS41432-72-8
Synonyms10-Formylpteroylpentaglutamate; 
Molecular FormulaC40H47N11O19
Molecular Weight985.9 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)N(CC2=CN=C3C(=N2)C(=O)N=C(N3)N)C=O
InChIInChI=1S/C40H47N11O19/c41-40-49-32-31(34(60)50-40)43-19(15-42-32)16-51(17-52)20-3-1-18(2-4-20)33(59)48-25(39(69)70)8-13-29(56)46-23(37(65)66)6-11-27(54)44-21(35(61)62)5-10-26(53)45-22(36(63)64)7-12-28(55)47-24(38(67)68)9-14-30(57)58/h1-4,15,17,21-25H,5-14,16H2,(H,44,54)(H,45,53)(H,46,56)(H,47,55)(H,48,59)(H,57,58)(H,61,62)(H,63,64)(H,65,66)(H,67,68)(H,69,70)(H3,41,42,49,50,60)/t21-,22-,23-,24-,25-/m0/s1
InChIKeyAIQOHUVZTIREKD-KEOOTSPTSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

10-Formylpteroylpentaglutamate (CAS 41432-72-8): A Defined Folate Polyglutamate Standard for Enzyme and Metabolic Research


10-Formylpteroylpentaglutamate (CAS 41432-72-8) is a specific poly-γ-glutamyl derivative of folate, characterized by a pteroylpentaglutamate core with a 10-formyl modification [1]. This compound serves as an authentic, naturally occurring folate conjugate found in mammalian liver, where it constitutes a significant fraction of the endogenous folate pool [2]. Its defined pentaglutamate chain length renders it a precise tool for investigating the biochemical mechanisms of folate-dependent enzymes and one-carbon metabolism, in contrast to less characterized or shorter-chain analogs [3].

Why Generic 'Folate Polyglutamates' Cannot Substitute for 10-Formylpteroylpentaglutamate in Quantitative Assays


The functional properties of folate polyglutamates are exquisitely dependent on both the specific one-carbon substituent (e.g., 10-formyl, 5-methyl) and the exact length of the polyglutamate chain [1]. For instance, the 10-formylpteroylpentaglutamate exhibits a distinct and quantifiably higher inhibitory potency against dihydrofolate reductase (DHFR) compared to its monoglutamate counterpart, a difference of approximately 7-fold [2]. Furthermore, the chain length dictates subcellular compartmentalization and enzyme binding affinity [3][4]. Therefore, using an undefined mixture of folate polyglutamates or a compound with a different chain length (e.g., tri- or hexaglutamate) introduces significant, uncontrolled variability in critical parameters such as enzyme inhibition constants (Ki), substrate affinity (Km), and subcellular localization, thereby compromising experimental reproducibility and the validity of quantitative conclusions.

Quantitative Evidence for 10-Formylpteroylpentaglutamate: A Comparator-Based Differentiation Guide


Superior DHFR Inhibition: A 7-Fold Advantage Over the Monoglutamate Form

10-Formylpteroylpentaglutamate is a significantly more potent inhibitor of mouse leukemia dihydrofolate reductase (DHFR) than its monoglutamate counterpart, N-10-formylpteroylmonoglutamate [1].

Enzyme Inhibition Dihydrofolate Reductase Polyglutamate Chain Length

In Vivo Hepatic Abundance: A Predominant Natural Folate Form in Rat Liver

In rat liver, 10-formylpteroylpentaglutamate is a major endogenous folate species, present at a concentration of 2.0 nmol/g tissue, which is 8-fold higher than the closely related 10-formylpteroyltetraglutamate (0.25 nmol/g) [1].

Metabolomics Tissue Folate Pools In Vivo Metabolism

Enzyme Binding Affinity: 60-Fold Higher Affinity for FDH Product vs. Substrate

The product of the 10-formyltetrahydrofolate dehydrogenase (FDH) reaction, tetrahydropteroylpentaglutamate (H4PteGlu5), exhibits a dissociation constant (Kd) of approximately 15-20 nM for the enzyme. This is 60-fold lower than the Ks for the substrate, 10-formyl-H4PteGlu5, indicating strong product inhibition and a nearly irreversible enzyme-coenzyme complex [1].

Enzyme Kinetics Product Inhibition Binding Affinity

Subcellular Compartmentalization: Predominant Form in Mitochondrial Fractions

Formyl-substituted tetrahydropteroylpentaglutamates are the primary folate species associated with the mitochondrial fraction in rat liver, whereas methyl-substituted folates (primarily hexaglutamates) are concentrated in the cytoplasm [1]. The hexa:pentaglutamate ratio is significantly lower for mitochondrial formyl folates compared to cytosolic methyl folates.

Subcellular Fractionation Mitochondrial Metabolism Compartmentalization

Structural Confirmation: Identity Verified by Multi-Modal Analytical Techniques

The identity of 10-formylpteroylpentaglutamate as a major folate conjugate in rat liver was unequivocally established through a combination of spectral, microbiological, chemical, and chromatographic techniques, including Sephadex G-15, DEAE-cellulose, and DEAE-Sephadex ion-exchange chromatography [1].

Analytical Chemistry Structural Biology Quality Control

Primary Research and Industrial Application Scenarios for 10-Formylpteroylpentaglutamate


Standardized Inhibitor for Dihydrofolate Reductase (DHFR) Enzyme Assays

This compound is ideal for use as a defined, quantitative inhibitor in DHFR enzyme activity assays and screening campaigns. Given its 7-fold greater potency relative to its monoglutamate counterpart [1], it provides a more physiologically relevant benchmark for inhibition studies and for characterizing the sensitivity of DHFR variants or antifolate compounds. This ensures that assay results are not confounded by the use of a less potent, non-native inhibitor.

Calibration Standard for Targeted Metabolomics of the Hepatic Folate Pool

10-Formylpteroylpentaglutamate serves as a critical calibration standard for liquid chromatography-mass spectrometry (LC-MS) methods aimed at quantifying folate species in tissues. Its known hepatic concentration of 2.0 nmol/g [1] and its distinct polyglutamate chain length make it an essential reference point for accurate quantitation and for distinguishing this major form from the 8-fold less abundant 10-formylpteroyltetraglutamate.

Mechanistic Studies of 10-Formyltetrahydrofolate Dehydrogenase (FDH) Regulation

Researchers investigating the regulatory mechanisms of FDH require this compound's reduced form, tetrahydropteroylpentaglutamate (H4PteGlu5), to accurately model the enzyme's product inhibition and tight-binding complex formation. The 60-fold higher binding affinity compared to the substrate [1] is a key parameter that cannot be replicated with monoglutamates or shorter-chain polyglutamates, making the pentaglutamate essential for studying enzyme kinetics, folate flux, and potential drug targets in this pathway.

Investigating Mitochondrial One-Carbon Metabolism and Compartmentalization

This compound is a necessary reagent for studies examining the compartmentalization of folate metabolism. Its specific association with the mitochondrial fraction [1] makes it a key tool for in vitro studies using isolated mitochondria or for developing fluorescent or isotopically labeled probes to track the subcellular trafficking and metabolism of formyl folates. Using a compound with an incorrect chain length would lead to erroneous conclusions about mitochondrial folate handling.

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